molecular formula C8H7ClN2O B099276 6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 15965-72-7

6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Katalognummer: B099276
CAS-Nummer: 15965-72-7
Molekulargewicht: 182.61 g/mol
InChI-Schlüssel: ZALGSVVFNLCJFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of o-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is C8H7ClN2OC_8H_7ClN_2O with a molecular weight of 182.61 g/mol. The compound features a benzimidazole core, which is known for its biological activity. The presence of chlorine and methyl groups enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains, including Pseudomonas aeruginosa, which is recognized as a critical pathogen by the WHO . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death . The structural similarity to other benzimidazole derivatives suggests that it may act as a tubulin inhibitor, disrupting microtubule formation which is crucial for cancer cell division.

CYP450 Enzyme Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYPs), particularly CYP1A2 . This inhibition can affect drug metabolism, leading to increased efficacy or toxicity of co-administered drugs. Understanding this interaction is crucial for drug development and safety assessments.

Other Enzymatic Targets

Further studies are ongoing to explore its inhibitory effects on other enzymes involved in metabolic pathways, including those related to inflammation and cancer progression. The compound's ability to modulate these enzymes could provide therapeutic avenues for treating chronic diseases.

Case Studies and Research Findings

Study TitleFindingsReference
Antimicrobial Efficacy of Benzimidazole DerivativesDemonstrated effectiveness against Pseudomonas aeruginosa.
Anticancer Activity of Benzimidazole CompoundsInduced apoptosis in various cancer cell lines.
CYP450 Inhibition ProfilesIdentified as a selective inhibitor of CYP1A2 enzyme.

Wirkmechanismus

The mechanism of action of 6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the growth of microorganisms and cancer cells by interfering with their replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate: Another benzimidazole derivative with similar biological activities.

    2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor properties.

Uniqueness

6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one, with the chemical formula C8H7ClN2O and CAS number 15965-72-7, is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound exhibits a variety of pharmacological effects, including cytotoxicity against cancer cell lines and potential inhibition of key enzymes involved in tumorigenesis.

  • Molecular Formula : C8H7ClN2O
  • Molar Mass : 182.61 g/mol
  • Melting Point : 228-230 °C
  • Density : 1.362 g/cm³ (predicted)

Cytotoxicity Against Cancer Cell Lines

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown significant inhibitory effects with half-maximal inhibitory concentration (IC50) values ranging from approximately 7.82 to 21.48 μM across different models, including human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cells .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (μM)Reference
HCT-1167.82
HepG210.21
MCF-721.48

The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, in HepG2 liver cancer cells, treatment with this compound led to the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2 . This suggests that this compound may function as a multi-targeted kinase inhibitor, affecting various pathways involved in cancer cell survival and proliferation.

Inhibition of Key Kinases

In addition to its cytotoxic properties, this compound has been reported to inhibit several key kinases involved in cancer progression:

  • EGFR (Epidermal Growth Factor Receptor)
  • HER2 (Human Epidermal growth factor Receptor 2)
  • CDK2 (Cyclin-dependent Kinase 2)

These kinases are critical for cell signaling pathways that promote tumor growth and survival . The ability of this compound to inhibit these kinases positions it as a promising candidate for further development as an anticancer agent.

Case Studies

One notable study involved the synthesis and evaluation of a series of benzimidazole derivatives, including this compound. This research demonstrated that compounds with similar structures exhibited comparable or superior activity to established chemotherapeutic agents like doxorubicin and sorafenib . The selectivity towards cancer cells over normal cells was particularly emphasized, indicating a favorable therapeutic index.

Eigenschaften

IUPAC Name

5-chloro-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALGSVVFNLCJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-72-7
Record name 6-chloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-N2-methyl-benzene-1,2-diamine (60) (100 mg, 0.64 mmol, 1 eq), triphosgene (95 mg, 0.32 mmol, 0.5 eq), TEA (0.26 ml) in THF (2 ml) was stirred at rt for 4 hours. The reaction solution was washed with ethyl acetate and concentrated to provide 6-chloro-1-methyl-1,3-dihydro-benzoimidazol-2-one (61).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.